molecular formula C8H9BrMg B155624 2,3-Dimethylphenylmagnesium bromide CAS No. 134640-85-0

2,3-Dimethylphenylmagnesium bromide

Cat. No. B155624
M. Wt: 209.37 g/mol
InChI Key: PJYPCKZZTIAODG-UHFFFAOYSA-M
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Description

2,3-Dimethylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically formed by the reaction of an alkyl or aryl halide with magnesium metal. The Grignard reagents are highly reactive and can be used to form carbon-carbon bonds, making them valuable tools for building complex organic molecules.

Synthesis Analysis

The synthesis of arylmagnesium bromides, such as 2,3-dimethylphenylmagnesium bromide, can be achieved through modern cross-coupling techniques. These methods avoid the use of pyrophoric aryllithiums and the need to prepare arylboronic acids as intermediates. For instance, the synthesis of related compounds like 3,3''-dimethylquaterphenyl and 2',3''-dimethyl-p-sexiphenyl (DMSP) has been reported to proceed in high yield using an air-stable palladium catalyst .

Molecular Structure Analysis

While the specific molecular structure of 2,3-dimethylphenylmagnesium bromide is not detailed in the provided papers, the structure of a related Grignard reagent, the dimeric ethylmagnesium bromide/diisopropyl ether complex, has been studied using single crystal X-ray diffraction techniques. This complex is dimeric, with magnesium being four-coordinate and the dimers formed through bridging bromine atoms . This information provides insight into the typical coordination environment of magnesium in Grignard reagents.

Chemical Reactions Analysis

Grignard reagents are known for their ability to participate in a variety of chemical reactions. For example, the treatment of dimethylmagnesium with alpha-diimine ligands can lead to the formation of neutral methyl-bridged dimeric complexes through single electron transfer (SET) processes. These reactions can be influenced by the solvent and temperature, leading to different products such as the formation of a complex where methyl transfer to a ligand imine carbon atom has occurred .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethylphenylmagnesium bromide would be expected to be similar to those of other Grignard reagents. These compounds are typically sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling. They are also known for their nucleophilic character, which allows them to react with a variety of electrophiles. The reactivity can be influenced by the nature of the solvent, temperature, and the structure of the Grignard reagent itself .

Scientific Research Applications

Organic Synthesis Enhancements

One prominent application of 2,3-dimethylphenylmagnesium bromide is in the Suzuki reaction, where it reacts with triisopropyl borate to produce 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid. This process demonstrates its utility in creating boronic acids and derivatives for cross-coupling reactions, highlighting its role in constructing complex organic molecules efficiently Winkle and Schaab, 2001.

Advancements in Heterocycle Synthesis

2,3-Dimethylphenylmagnesium bromide has been shown to contribute to the synthesis of rotationally restricted 9-arylacridines, showcasing its role in the formation of heterocyclic compounds. This application underscores its importance in the synthesis of molecules with potential pharmaceutical relevance Zhang et al., 2013.

Enantioselective Synthesis

In research focusing on chiral chemistry, 2,3-dimethylphenylmagnesium bromide has been used in the synthesis of enantiopure dihydro-4-pyridones. This process demonstrates its capability in enantioselective synthesis, providing chiral building blocks for further chemical transformations Comins et al., 2002.

Materials Science and Nanotechnology

While not directly related to 2,3-dimethylphenylmagnesium bromide, research on superparamagnetic iron oxide nanoparticles (SPIONs) and their biocompatibility provides insight into the broader field of materials science, particularly in the development of biomedical applications such as drug delivery systems and contrast agents for magnetic resonance imaging (MRI). These studies explore the synthesis, characterization, and cytotoxicity of nanoparticles, contributing to our understanding of how materials can be engineered for specific biomedical applications Mahmoudi et al., 2009; Zhou et al., 2010.

Safety And Hazards

2,3-Dimethylphenylmagnesium bromide is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

properties

IUPAC Name

magnesium;1,2-dimethylbenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYPCKZZTIAODG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C[C-]=C1C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylphenylmagnesium bromide

CAS RN

134640-85-0
Record name 2,3-Dimethylphenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AA Cordi, T Persigand, JP Lecouvé - Synthetic communications, 1996 - Taylor & Francis
(S,R)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]imidazole 5 is prepared in 41 % yield, by a new reliable method from readily available starting materials. The separation of the enantiomers …
Number of citations: 19 www.tandfonline.com
J Zhang, J Sączewski, L Strekowski - Heterocyclic Communications, 2013 - degruyter.com
Abstract Treatment of 2-(perfluoroalkyl)aniline with 2-tolylmagnesium bromide or chloride or their substituted analogs yields an acridine containing a shorter perfluoroalkyl group at the 9 …
Number of citations: 4 www.degruyter.com
B Kaboudin, H Haghighat, S Aieni, L Behrouzi… - Journal of the Iranian …, 2017 - Springer
We report here a novel and facile method for the synthesis of (±)-4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole (medetomidine) in a good yield in five steps. The method involves …
Number of citations: 1 link.springer.com
H Toulabi, H Fakhraian - iranjoc.qaemshahr.iau.ir
A two step method (consisting of transformation of aldehyde to alcohol and addition of imidazole group) was used for the synthesis of naphtalenic derivative of medetomidine and the …
Number of citations: 3 iranjoc.qaemshahr.iau.ir
J Zhang - 2004 - search.proquest.com
An anionically activated perfluoroalkyl group is a valuable synthon for various functionalities and heterocyclic compounds. The purpose of this research is to better understand the …
Number of citations: 2 search.proquest.com
Z Liu - 1995 - open.library.ubc.ca
A number of phosphine oxides were synthesized via different routes. Grignard displacement of menthyl phosphinates afforded different enantiopure monophosphine oxides. By …
Number of citations: 1 open.library.ubc.ca
DW Laorenza - 2023 - dspace.mit.edu
The inherent atomistic precision of synthetic chemistry enables bottom-up structural control over quantum bits, or qubits, for quantum information science. While molecular platforms may …
Number of citations: 0 dspace.mit.edu
CS RONDESTVEDT Jr… - The Journal of Organic …, 1956 - ACS Publications
Xylene, Phenyltrimethylsilane, and Benzotrifluoride. Interpretation of Orien- Page 1 [Contribution from the Department of Chemistry, University of Michigan] Arylation of Unsaturated …
Number of citations: 37 pubs.acs.org

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